molecular formula C7H7NO3 B155494 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid CAS No. 126727-55-7

4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid

Cat. No. B155494
M. Wt: 153.14 g/mol
InChI Key: SMQYLNRRXBBILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid (MOPAC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as biochemistry, pharmacology, and nanotechnology. MOPAC is a derivative of pyridine, a heterocyclic aromatic compound, that contains both a carboxylic acid and a quaternary ammonium group.

Mechanism Of Action

The mechanism of action of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid is not fully understood, but it is believed to act as a potent inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase. 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid is also believed to induce apoptosis in cancer cells by activating the caspase cascade pathway.

Biochemical And Physiological Effects

4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the degradation of the neurotransmitter acetylcholine. 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade pathway. In vivo studies have shown that 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid can cross the blood-brain barrier and accumulate in the brain, making it a potential drug candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid in lab experiments is its high solubility in water and polar solvents, which makes it easy to handle and manipulate. 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid is also relatively stable under normal lab conditions, which makes it a suitable reagent for long-term experiments. However, one of the major limitations of using 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid. One of the potential areas of research is the development of more efficient and cost-effective synthesis methods for 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid. Another area of research is the exploration of the potential applications of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid in the field of nanotechnology, particularly in the synthesis of novel nanomaterials. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid involves the reaction of 4-methylpyridine with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction results in the formation of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid as a white crystalline solid that is soluble in water and polar solvents. The purity of the synthesized 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid can be determined by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Scientific Research Applications

4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been widely used in scientific research due to its potential applications in various fields. In biochemistry, 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been used as a fluorescent probe to study the binding of proteins and nucleic acids. In pharmacology, 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been used as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In nanotechnology, 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been used as a building block for the synthesis of various nanomaterials such as quantum dots and nanorods.

properties

CAS RN

126727-55-7

Product Name

4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

4-methyl-1-oxidopyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C7H7NO3/c1-5-2-3-8(11)4-6(5)7(9)10/h2-4H,1H3,(H,9,10)

InChI Key

SMQYLNRRXBBILH-UHFFFAOYSA-N

SMILES

CC1=C(C=[N+](C=C1)[O-])C(=O)O

Canonical SMILES

CC1=C(C=[N+](C=C1)[O-])C(=O)O

synonyms

3-Pyridinecarboxylicacid,4-methyl-,1-oxide(9CI)

Origin of Product

United States

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